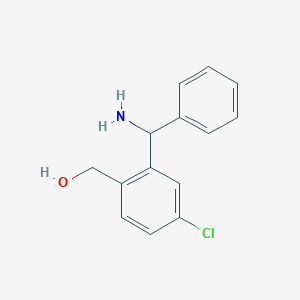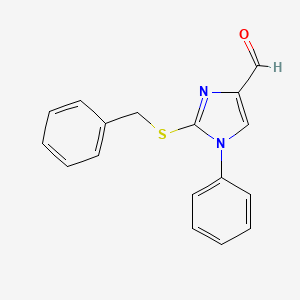
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of an aminoethyl group attached to the benzothiophene ring, along with two hydroxyl groups at the 5 and 6 positions. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-benzothiophene-5,6-diol typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Hydroxylation: The hydroxyl groups at the 5 and 6 positions can be introduced through selective hydroxylation reactions using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of benzothiophene quinones.
Reduction: Formation of dihydrobenzothiophenes.
Substitution: Formation of N-substituted benzothiophenes.
科学研究应用
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-1-benzothiophene-5,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The hydroxyl groups may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
3-(2-Aminoethyl)-1-benzothiophene-4,5-diol: Similar structure but with hydroxyl groups at different positions.
3-(2-Aminoethyl)-1-benzofuran-5,6-diol: Contains a benzofuran ring instead of a benzothiophene ring.
3-(2-Aminoethyl)-1-indole-5,6-diol: Contains an indole ring instead of a benzothiophene ring.
Uniqueness
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol is unique due to the specific positioning of its hydroxyl groups and the presence of the benzothiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
51678-30-9 |
|---|---|
分子式 |
C10H11NO2S |
分子量 |
209.27 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-1-benzothiophene-5,6-diol |
InChI |
InChI=1S/C10H11NO2S/c11-2-1-6-5-14-10-4-9(13)8(12)3-7(6)10/h3-5,12-13H,1-2,11H2 |
InChI 键 |
JHXFZPBSSOZLBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1O)O)SC=C2CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


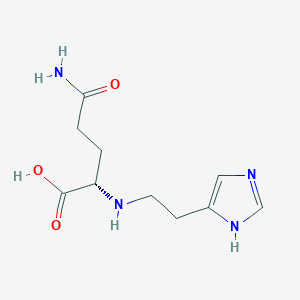
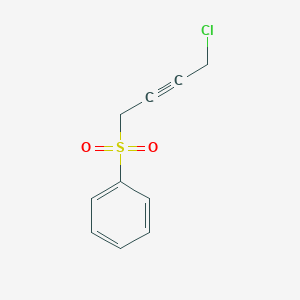
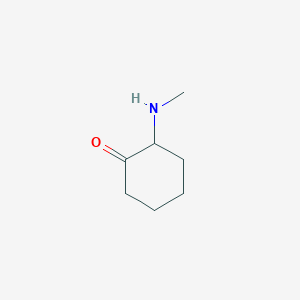
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
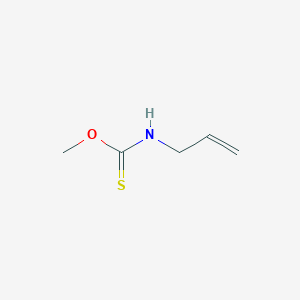
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
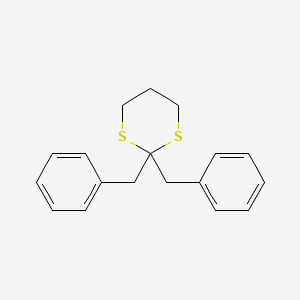
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)
